molecular formula C21H23N3O B2923907 4-Methylpiperazinyl 1-benzylindol-2-YL ketone CAS No. 1023485-86-0

4-Methylpiperazinyl 1-benzylindol-2-YL ketone

Cat. No. B2923907
CAS RN: 1023485-86-0
M. Wt: 333.435
InChI Key: CFRBSNXXFIJIDQ-UHFFFAOYSA-N
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Description

4-Methylpiperazinyl 1-benzylindol-2-YL ketone is a chemical compound with the molecular formula C21H23N3O . It is used in various biological activities .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .


Molecular Structure Analysis

The molecular structure of this compound is available in databases like PubChem . It consists of 21 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in chemical databases . These include its melting point, boiling point, density, and molecular weight .

Scientific Research Applications

Synthesis and Catalysis

  • Organoselenium Chemistry : This area involves the conversion of ketones to enones, a fundamental reaction in organic synthesis. A-phenylseleno ketones, related to the chemical structure , have been utilized in transformations, showcasing the utility of selenium-based reagents in organic synthesis (Reich, Renga, & Reich, 1975).
  • Lewis Acid Catalysis : The use of metal-organic frameworks with exposed coordination sites for catalysis has been investigated, demonstrating the role of such frameworks in facilitating chemical transformations, including those involving ketones (Horike, Dincǎ, Tamaki, & Long, 2008).
  • Selective Hydrogenation : Research on gold-supported catalysts for the selective hydrogenation of α,β-unsaturated ketones to α,β-unsaturated alcohols highlights the importance of catalyst choice in achieving desired chemical selectivity (Milone, Ingoglia, Pistone, Neri, Frusteri, & Galvagno, 2004).

Medicinal Chemistry Applications

  • Antihistaminic Activity : Synthesis of compounds for potential antihistaminic and anticholinergic activities, highlighting the pharmaceutical applications of such chemical structures (Shafiee, Mohamadpour, Abtahi, & Khoyi, 1981).
  • Antihypertensive Agents : Development of compounds as potent and selective alpha 1-adrenoceptor antagonists for use as antihypertensive agents, illustrating the role of piperazine derivatives in the design of cardiovascular drugs (Chern, Tao, Yen, Lu, Shiau, Lai, Chien, & Chan, 1993).

properties

IUPAC Name

(1-benzylindol-2-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-22-11-13-23(14-12-22)21(25)20-15-18-9-5-6-10-19(18)24(20)16-17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRBSNXXFIJIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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